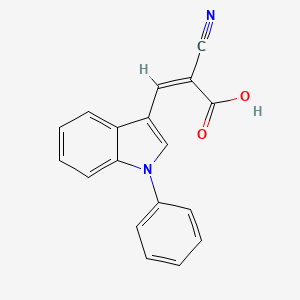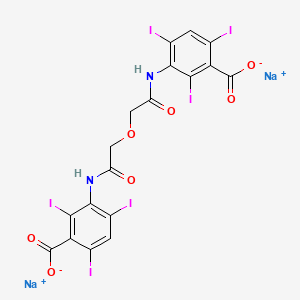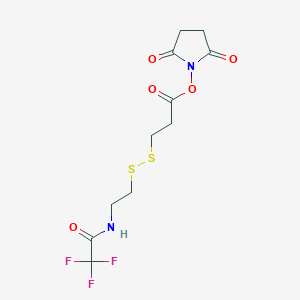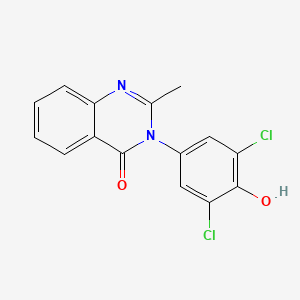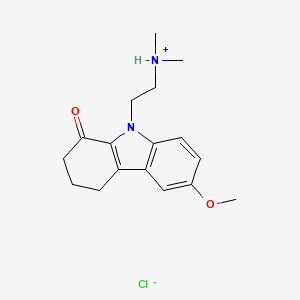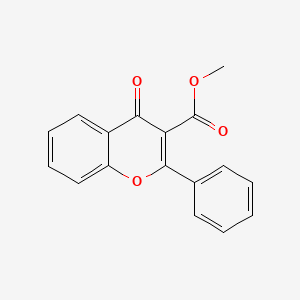
methyl 4-oxo-2-phenyl-4H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-oxo-2-phenyl-4H-chromene-3-carboxylate is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic oxygen-containing heterocycles with a benzene ring fused to a pyran ring. This compound is known for its versatile biological activities and is used in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-oxo-2-phenyl-4H-chromene-3-carboxylate can be synthesized through a one-pot multi-component reaction. This involves the reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an ethanol-water medium . The reaction is efficient and environmentally friendly, avoiding traditional recrystallization and chromatographic purification methods.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the one-pot multi-component reaction mentioned above can be scaled up for industrial applications due to its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-2-phenyl-4H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the chromene ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-oxo-2-phenyl-4H-chromene-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in treating cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of methyl 4-oxo-2-phenyl-4H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Methyl 4-oxo-2-phenyl-4H-chromene-3-carboxylate can be compared with other similar compounds, such as:
3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid: This compound is structurally similar and exhibits similar biological activities.
2H/4H-Chromenes: These compounds have versatile biological profiles and are used in various scientific research fields.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H12O4 |
|---|---|
Molecular Weight |
280.27 g/mol |
IUPAC Name |
methyl 4-oxo-2-phenylchromene-3-carboxylate |
InChI |
InChI=1S/C17H12O4/c1-20-17(19)14-15(18)12-9-5-6-10-13(12)21-16(14)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI Key |
AFOOLBMWQXUWHW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Bromo-4-(pentyloxy)phenyl]methanamine](/img/structure/B13729637.png)
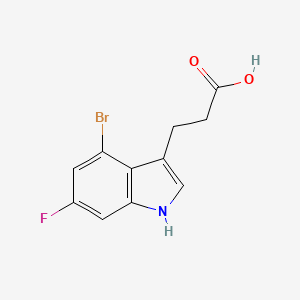
![4-[2,3-diamino-4-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13729642.png)
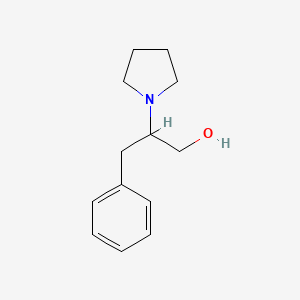
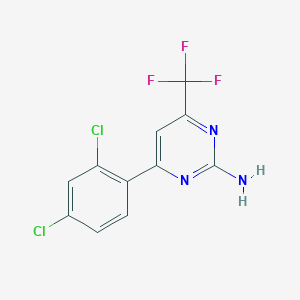
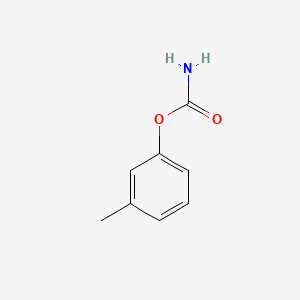
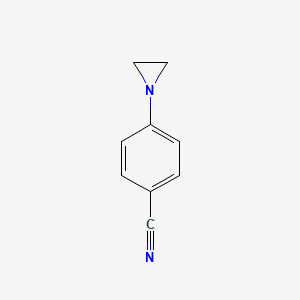
![3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonic acid](/img/structure/B13729672.png)
